Benzyl 3-(mesyloxy)cyclobutanecarboxylate

Vue d'ensemble

Description

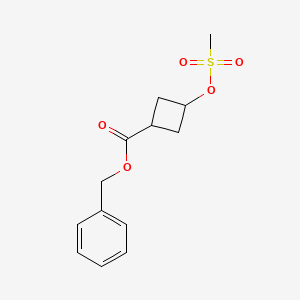

Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a chemical compound with the molecular formula C13H16O5S and a molecular weight of 284.33 g/mol . It is characterized by the presence of a cyclobutane ring substituted with a mesyloxy group and a benzyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Méthodes De Préparation

The synthesis of Benzyl 3-(mesyloxy)cyclobutanecarboxylate typically involves the following steps:

Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or other ring-forming reactions.

Introduction of the mesyloxy group: This step involves the reaction of the cyclobutane derivative with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Des Réactions Chimiques

Benzyl 3-(mesyloxy)cyclobutanecarboxylate undergoes various types of chemical reactions, including:

Substitution reactions: The mesyloxy group can be substituted by nucleophiles such as amines or thiols under basic conditions.

Reduction reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into the scientific research applications of this compound, providing a comprehensive overview supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique cyclobutane structure, which contributes to its reactivity and versatility in chemical reactions. The presence of the mesyloxy group enhances its electrophilic properties, making it suitable for various synthetic pathways.

Chemical Formula

- Molecular Formula : CHOS

- Molecular Weight : 270.30 g/mol

Structural Features

- Cyclobutane Ring : Provides rigidity and strain that can be exploited in chemical reactions.

- Mesyloxy Group : Enhances reactivity, particularly in nucleophilic substitution reactions.

Drug Development

This compound has been explored as a scaffold for developing novel pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with improved biological activities.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown efficacy against specific cancer cell lines, suggesting potential as chemotherapeutic agents.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo functionalization allows chemists to create diverse derivatives with tailored pharmacological profiles.

Synthetic Pathways

This compound can participate in several organic transformations, including:

- Nucleophilic Substitution Reactions : The mesyloxy group can be replaced by various nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

- Cycloaddition Reactions : The cyclobutane ring can engage in [2+2] cycloaddition reactions, providing access to larger cyclic structures.

Data Table: Synthetic Applications

| Reaction Type | Conditions | Products Obtained |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | Alkylated derivatives |

| Cycloaddition | UV light or heat | Dihydro derivatives |

| Rearrangement | Acidic conditions | Isomeric products |

Recent Findings

Recent studies have highlighted the compound's potential in developing new analgesics and anti-inflammatory agents. The modification of the benzyl group has led to compounds with enhanced selectivity for specific biological targets.

Case Study: Analgesic Development

A derivative of this compound was evaluated for its analgesic properties. In vivo tests demonstrated significant pain relief comparable to standard analgesics, indicating its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of Benzyl 3-(mesyloxy)cyclobutanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The mesyloxy group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The benzyl ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets .

Comparaison Avec Des Composés Similaires

Benzyl 3-(mesyloxy)cyclobutanecarboxylate can be compared with similar compounds such as:

Benzyl 3-(tosyloxy)cyclobutanecarboxylate: Similar structure but with a tosyloxy group instead of a mesyloxy group.

Benzyl 3-(bromo)cyclobutanecarboxylate: Similar structure but with a bromo group instead of a mesyloxy group.

Benzyl 3-(hydroxy)cyclobutanecarboxylate: Similar structure but with a hydroxy group instead of a mesyloxy group.

The uniqueness of this compound lies in its specific reactivity and the ability of the mesyloxy group to act as a good leaving group in substitution reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by a cyclobutane ring substituted with a benzyl group and a mesyloxy functional group. The synthesis typically involves the reaction of cyclobutanecarboxylic acid derivatives with benzyl alcohol and mesyl chloride under controlled conditions to yield the desired ester.

2. Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. For instance, studies have demonstrated that certain esters can scavenge free radicals effectively, reducing lipid peroxidation in cellular models .

- Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Notably, compounds with phenolic groups displayed potent inhibition of cell growth in prostate (PC-3) and leukemia (K562) cell lines .

- Enzyme Inhibition : There is evidence suggesting that benzyl derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .

The biological mechanisms by which this compound exerts its effects can be summarized as follows:

- Radical Scavenging : The presence of hydroxyl groups in related compounds enhances their ability to donate electrons, thereby neutralizing free radicals .

- Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of specific signaling pathways .

- Enzyme Interaction : Molecular docking studies have suggested that benzyl derivatives interact with active sites of enzymes like AChE and BuChE, inhibiting their activity and providing therapeutic benefits in conditions like Alzheimer's disease .

Case Study 1: Antioxidant Evaluation

A study assessing the antioxidant capacity of various benzyl esters demonstrated that those containing free phenolic hydroxyls showed significant scavenging activity against DPPH radicals. The results indicated a direct correlation between the structure and antioxidant potency .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 75% |

| Control (Trolox) | 90% |

Case Study 2: Cytotoxicity Assay

Another investigation focused on the cytotoxic effects of benzyl derivatives on cancer cell lines found that certain compounds led to a marked decrease in cell viability at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 15 |

| K562 | 12 |

5. Conclusion

This compound exhibits promising biological activities, particularly in antioxidant and antitumor domains. Further research is warranted to explore its full potential and elucidate the underlying mechanisms of action. The compound's ability to inhibit key enzymes also opens avenues for therapeutic applications in neurodegenerative diseases.

Propriétés

IUPAC Name |

benzyl 3-methylsulfonyloxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5S/c1-19(15,16)18-12-7-11(8-12)13(14)17-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXWCFIJYNAMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CC(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.